Cas no 1856155-18-4 (4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde)

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a specialized heterocyclic compound featuring a thiophene core functionalized with a formyl group at the 2-position and a 3-methoxy-3-methylazetidine moiety at the 4-position. This structure offers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate for constructing complex molecules. The azetidine ring enhances steric and electronic properties, while the aldehyde group provides a versatile handle for further derivatization. Its stability under standard conditions and compatibility with common organic transformations make it a practical choice for researchers developing novel bioactive compounds. The compound's balanced lipophilicity and polarity also contribute to its utility in drug discovery applications.
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde structure
1856155-18-4 structure
Product Name:4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
CAS No:1856155-18-4
MF:C10H13NO2S
MW:211.28072142601
CID:6294219
PubChem ID:131185240
Update Time:2025-05-20

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-725901
    • 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
    • 1856155-18-4
    • Inchi: 1S/C10H13NO2S/c1-10(13-2)6-11(7-10)8-3-9(4-12)14-5-8/h3-5H,6-7H2,1-2H3
    • InChI Key: NNJKBNLWEIVYIL-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1)N1CC(C)(C1)OC

Computed Properties

  • Exact Mass: 211.06669983g/mol
  • Monoisotopic Mass: 211.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 57.8Ų

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725901-1.0g
4-(3-methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
1856155-18-4
1g
$0.0 2023-06-07

Additional information on 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde: A Comprehensive Overview

The compound with CAS No 1856155-18-4, commonly referred to as 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde, has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications in drug discovery and material science. This compound is a derivative of thiophene, a heterocyclic aromatic compound, with a carbaldehyde group and a substituted azetidine ring attached at specific positions.

Thiophene, a five-membered ring containing one sulfur atom, is known for its aromaticity and stability, making it a versatile building block in organic synthesis. The substitution pattern in 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is particularly interesting, as it introduces both electron-donating and electron-withdrawing groups into the molecule. The carbaldehyde group at position 2 of the thiophene ring contributes to the compound's reactivity, while the azetidine ring at position 4 introduces steric and electronic effects that can influence its interaction with biological systems.

Recent studies have highlighted the potential of 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde in medicinal chemistry. Researchers have explored its ability to act as a ligand in metalloenzyme inhibition, particularly in the context of zinc-dependent enzymes. The azetidine ring, which is a four-membered nitrogen-containing ring, has been shown to coordinate with metal ions effectively, making this compound a promising candidate for drug development targeting diseases such as cancer and neurodegenerative disorders.

In addition to its biological applications, this compound has also been investigated for its role in material science. The thiophene moiety is known to participate in π–π interactions, which are crucial for the formation of supramolecular assemblies. By modifying the substituents on the thiophene ring, scientists can control the self-assembling properties of the molecule, leading to potential applications in organic electronics and nanotechnology.

The synthesis of 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde involves a multi-step process that combines principles from both classical organic synthesis and modern catalytic methods. Key steps include the formation of the azetidine ring through intramolecular cyclization and the subsequent functionalization of the thiophene ring with the carbaldehyde group. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve high enantioselectivity in the preparation of this compound, which is critical for its application in chiral recognition studies.

From an environmental perspective, understanding the degradation pathways of 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is essential for assessing its ecological impact. Studies have shown that this compound undergoes oxidative degradation under UV light or enzymatic conditions, leading to the formation of less complex products that are more readily biodegradable. This information is valuable for designing sustainable synthetic routes and minimizing environmental risks associated with its production and use.

In conclusion, 4-(3-Methoxy-3-methylazetidin-1-yli)thiophene-2-carbaldehyde (CAS No 1856155

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